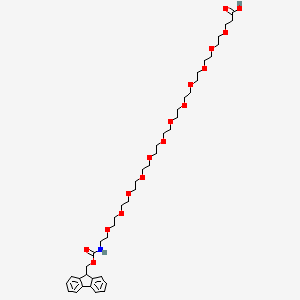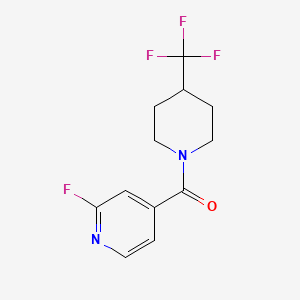![molecular formula C19H13ClN2O2 B2533186 2-[2-(2-氯喹啉-3-基)乙基]-2,3-二氢-1H-异吲哚-1,3-二酮 CAS No. 1332529-80-2](/img/structure/B2533186.png)
2-[2-(2-氯喹啉-3-基)乙基]-2,3-二氢-1H-异吲哚-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione" is a chemical entity that appears to be related to the class of compounds known as quinolines and isoindoles. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. Isoindoles, on the other hand, are bicyclic compounds containing an indole system with a ketone group at the 1,3-position. The compound seems to be a hybrid structure incorporating elements from both quinoline and isoindole frameworks.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 3-chloroquinoline-2,4-diones have been shown to react with ethanolamine to yield 3-hydroxyethylaminoquinoline-2,4-diones, which can further cyclize to form thioxoimidazo derivatives . Additionally, the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones has been achieved starting from different precursors, including 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit characteristics of both quinoline and isoindole moieties. The presence of a chloroquinoline suggests potential for aromaticity in the quinoline portion, while the dihydro-isoindole portion would introduce a saturated bicyclic structure with a ketone functionality. The exact molecular geometry, electronic distribution, and potential for intramolecular interactions would require further analysis, possibly through computational chemistry methods or X-ray crystallography, which are not discussed in the provided papers.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, with 3-chloroquinoline-2,4-diones undergoing reactions with amines to form new molecular rearrangements . The presence of reactive sites such as the chloro group and the ketone could allow for nucleophilic substitution reactions or condensation reactions, respectively. The compound could also potentially undergo cyclization reactions to form new heterocyclic structures, as seen with the formation of thioxoimidazo derivatives from related compounds . However, the specific chemical reactions of "2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione" are not provided in the papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic and heteroaromatic systems could contribute to its UV-Vis absorption properties, making it potentially useful in spectroscopic studies. The compound's solubility, melting point, and stability would depend on its exact structure and substituents. The papers do not provide specific data on the physical and chemical properties of the compound , but such properties are typically determined through empirical studies, including solubility tests, melting point determination, and stability studies under various conditions.
科学研究应用
合成与结构分析
研究人员已经开发出合成各种异吲哚和异喹啉衍生物的方法,这些衍生物与所讨论的化合物密切相关。这些方法涉及复杂的化学反应,产生新类别的醌和其他杂环化合物。例如,N-取代的四氢苯并[g]异喹啉-二酮的合成证明了该化合物在创造具有潜在有价值性质的新化学实体中的相关性 (Jacobs 等,2008)。
晶体结构和 DFT 研究
该化合物的结构方面已通过晶体结构分析和密度泛函理论 (DFT) 研究进行了探索。这些研究提供了对该化合物的分子相互作用和稳定性的见解,促进了对其在不同环境中物理和化学行为的理解。例如,对密切相关的化合物 5-溴-1-{2-[2-(2-氯乙氧基)乙氧基]乙基}吲哚-2,3-二酮的研究揭示了详细的晶体结构和分子相互作用 (Abdellaoui 等,2019)。
光谱和计算表征
该化合物及其衍生物已进行广泛的光谱和计算分析,以确定其振动模式、分子轨道和非共价相互作用。这些研究对于理解该化合物的反应性、稳定性和在材料科学和药理学中的潜在应用至关重要。例如,二氢喹唑啉衍生物已被表征以探索其基本振动和分子内相互作用,为评估其生物潜力奠定了基础 (El-Azab 等,2017)。
作用机制
Target of Action
Compounds incorporating quinoline ring systems have been known to exhibit various biological and pharmaceutical activities . They have been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .
Mode of Action
It is known that quinoline derivatives interact with their targets to inhibit their function . The interaction of the compound with its targets leads to changes in the biological function of the targets, which can result in various downstream effects.
Biochemical Pathways
Based on the known targets of quinoline derivatives, it can be inferred that the compound may affect pathways related to tyrokinase pdgf-rtk, inositol 50-phosphatase (sh2), dna gyrase b, and dna topoisomerases . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Based on the known activities of quinoline derivatives, it can be inferred that the compound may have potential antimicrobial, anticonvulsant, antibacterial, antidiabetic, and anticancer activities .
属性
IUPAC Name |
2-[2-(2-chloroquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-17-13(11-12-5-1-4-8-16(12)21-17)9-10-22-18(23)14-6-2-3-7-15(14)19(22)24/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXUWFSLCAYUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2533104.png)
![6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2533106.png)
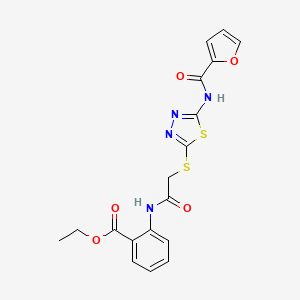
![11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2533108.png)
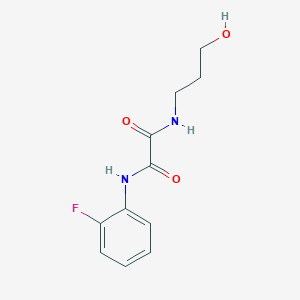
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)
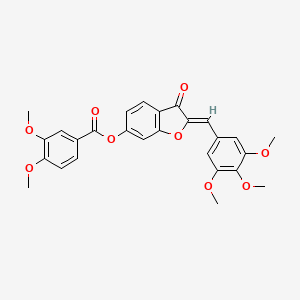
![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)
![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)


